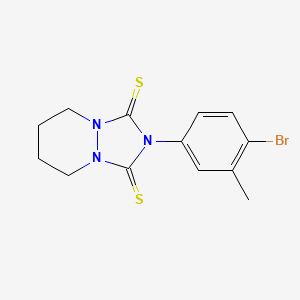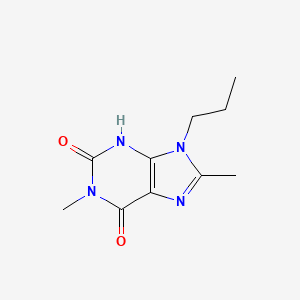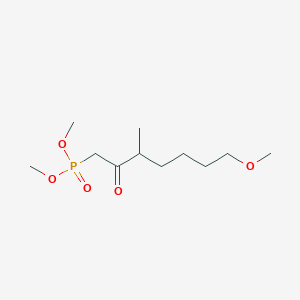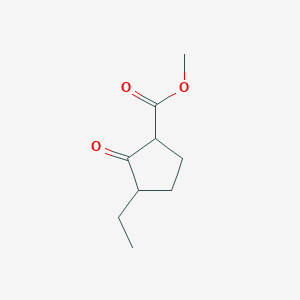
Cyclohexane, 1-iodo-2-isothiocyanato-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1-iodo-2-isothiocyanato-, trans- is a disubstituted cyclohexane compound It features an iodine atom and an isothiocyanate group attached to the cyclohexane ring in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-iodo-2-isothiocyanato-, trans- typically involves the introduction of iodine and isothiocyanate groups to a cyclohexane ring. One common method involves the reaction of trans-1,2-dibromocyclohexane with potassium thiocyanate and sodium iodide under specific conditions to replace the bromine atoms with iodine and isothiocyanate groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, 1-iodo-2-isothiocyanato-, trans- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Addition Reactions: Reagents such as amines and alcohols can react with the isothiocyanate group.
Major Products
Substitution Reactions: Products include azido, cyano, and other substituted cyclohexanes.
Addition Reactions: Products include thiourea derivatives and other addition products.
Aplicaciones Científicas De Investigación
Cyclohexane, 1-iodo-2-isothiocyanato-, trans- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexane, 1-iodo-2-isothiocyanato-, trans- involves its ability to participate in nucleophilic substitution and addition reactions. The iodine atom and isothiocyanate group are key functional groups that interact with various molecular targets, facilitating the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexane, 1-iodo-2-bromo-, trans-
- Cyclohexane, 1-iodo-2-chloro-, trans-
- Cyclohexane, 1-iodo-2-fluoro-, trans-
Propiedades
Número CAS |
60211-89-4 |
|---|---|
Fórmula molecular |
C7H10INS |
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
(1R,2R)-1-iodo-2-isothiocyanatocyclohexane |
InChI |
InChI=1S/C7H10INS/c8-6-3-1-2-4-7(6)9-5-10/h6-7H,1-4H2/t6-,7-/m1/s1 |
Clave InChI |
AUBSYMZGYBVPRG-RNFRBKRXSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N=C=S)I |
SMILES canónico |
C1CCC(C(C1)N=C=S)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


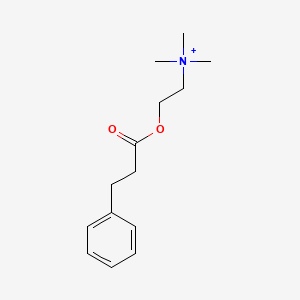

![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)

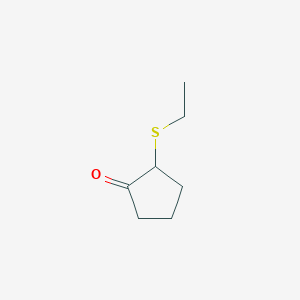
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
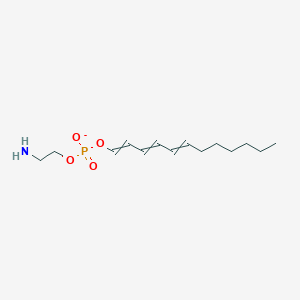
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
